N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a compound that features a thiophene ring, a pyrazole ring, and a methanesulfonamide group. Thiophene is a sulfur-containing heterocycle, while pyrazole is a five-membered ring containing two nitrogen atoms. The combination of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-dicarbonyl compounds.
Coupling of Thiophene and Pyrazole Rings: The thiophene and pyrazole rings are coupled using a suitable linker, such as an ethyl group, through a series of condensation reactions.
Introduction of the Methanesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the pyrazole ring can be reduced under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant, which contain pyrazole rings.
Uniqueness
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is unique due to the combination of thiophene and pyrazole rings with a methanesulfonamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c1-17(14,15)11-4-6-13-5-2-10(12-13)9-3-7-16-8-9/h2-3,5,7-8,11H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXNJNNDHXWBMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C=CC(=N1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.